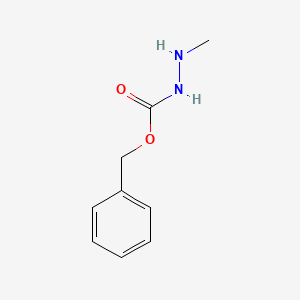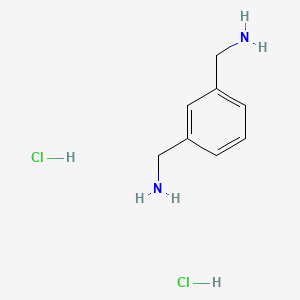![molecular formula C28H48NOPS B12092442 (R)-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12092442.png)
(R)-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide is a chiral phosphine ligand used in asymmetric catalysis. This compound is known for its ability to facilitate various enantioselective reactions, making it valuable in the synthesis of chiral molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide typically involves the following steps:
Formation of the phosphine ligand: The dicyclohexylphosphine group is introduced to the phenyl ring through a palladium-catalyzed cross-coupling reaction.
Introduction of the chiral center: The chiral center is introduced via an asymmetric hydrogenation reaction using a chiral catalyst.
Sulfinamide formation: The sulfinamide group is added through a reaction with a sulfinyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Key considerations include:
Optimization of reaction conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Use of continuous flow reactors: Enhancing efficiency and scalability by employing continuous flow reactors for key steps.
Purification techniques: Utilizing advanced purification techniques such as chromatography and crystallization to achieve the desired enantiomeric purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine group, forming phosphine oxides.
Reduction: Reduction reactions can occur at the sulfinamide group, converting it to the corresponding amine.
Substitution: The compound can participate in substitution reactions, especially at the phenyl ring and the phosphine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Typical reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
Phosphine oxides: Formed from oxidation reactions.
Amines: Resulting from reduction of the sulfinamide group.
Substituted derivatives: Products of substitution reactions at the phenyl ring or phosphine group.
科学的研究の応用
Chemistry
Asymmetric Catalysis: Used as a chiral ligand in various asymmetric catalytic reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.
Synthesis of Chiral Molecules: Facilitates the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and agrochemicals.
Biology
Enzyme Inhibition Studies: Used in studies to understand the inhibition mechanisms of certain enzymes.
Protein-Ligand Interactions: Employed in research to study interactions between proteins and ligands.
Medicine
Drug Development: Plays a role in the synthesis of chiral drugs, enhancing their efficacy and reducing side effects.
Pharmacokinetics: Used in studies to understand the pharmacokinetics of chiral drugs.
Industry
Agrochemicals: Used in the synthesis of chiral agrochemicals, improving their selectivity and effectiveness.
Materials Science: Employed in the development of chiral materials with unique properties.
作用機序
The compound exerts its effects primarily through its role as a chiral ligand in asymmetric catalysis. The mechanism involves:
Coordination to Metal Centers: The phosphine group coordinates to metal centers, forming a chiral environment around the metal.
Induction of Chirality: The chiral environment induces chirality in the substrate, leading to the formation of enantiomerically pure products.
Molecular Targets and Pathways: The compound targets metal centers in catalytic cycles, influencing the pathways and outcomes of the reactions.
類似化合物との比較
Similar Compounds
- ®-N-[(S)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide
- ®-N-[(S)-1-[2-(Di-tert-butylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide
Uniqueness
- Steric Effects : The dicyclohexylphosphine group provides unique steric effects, influencing the selectivity and reactivity of the compound.
- Electronic Effects : The electronic properties of the dicyclohexylphosphine group differ from those of other phosphine ligands, affecting the catalytic activity.
- Chiral Environment : The specific chiral environment created by this compound is distinct, leading to unique outcomes in asymmetric catalysis.
This detailed article provides a comprehensive overview of ®-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C28H48NOPS |
|---|---|
分子量 |
477.7 g/mol |
IUPAC名 |
N-[1-(2-dicyclohexylphosphanylphenyl)-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C28H48NOPS/c1-27(2,3)26(29(7)32(30)28(4,5)6)24-20-14-15-21-25(24)31(22-16-10-8-11-17-22)23-18-12-9-13-19-23/h14-15,20-23,26H,8-13,16-19H2,1-7H3 |
InChIキー |
YSMXOXQPJSTCQV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)N(C)S(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3,3-Dimethylcyclohexyl)amino]propan-2-ol](/img/structure/B12092362.png)


![[4,4-Bis(fluoranyl)-5-oxidanyl-3-(phenylcarbonyloxy)oxolan-2-yl]methyl benzoate](/img/structure/B12092376.png)
![[3-[3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)phenyl]methyl 2-methylpropanoate](/img/structure/B12092380.png)
![5-[3-(2-Aminoethoxy)-1-propynyl]-2',3'-dideoxy-cytidine 5'-(tetrahydrogen triphosphate)](/img/structure/B12092388.png)


![4-Amino-3-[(propan-2-yl)amino]benzonitrile](/img/structure/B12092406.png)


![[4,6,12,17,17-Pentamethyl-8-oxo-18-(3,4,5-trihydroxyoxan-2-yl)oxy-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-3-yl] acetate](/img/structure/B12092420.png)


